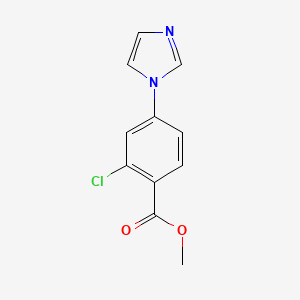

Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate

Description

Properties

IUPAC Name |

methyl 2-chloro-4-imidazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-16-11(15)9-3-2-8(6-10(9)12)14-5-4-13-7-14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHCVVCHWCLHAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N2C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate typically involves the reaction of 2-chloro-4-nitrobenzoic acid with imidazole in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the nitro group is replaced by the imidazole moiety. The resulting intermediate is then esterified with methanol to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .

Scientific Research Applications

Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate involves its interaction with specific molecular targets. The imidazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Methyl 4-(1H-Imidazol-1-yl)-Benzenecarboxylate (CAS 101184-08-1)

Structural Differences :

- Substituents : Lacks the chlorine atom at position 2.

- Synthesis: Prepared via nucleophilic substitution or coupling reactions involving methyl 4-aminobenzoate and imidazole derivatives .

- Properties: Purity: 98% (as reported for QB-6734 in ). This may enhance reactivity in electrophilic substitutions or binding interactions in biological systems.

- Applications : Serves as a precursor for bioactive molecules, including kinase inhibitors or antifungal agents .

Comparison with Target Compound :

The chlorine atom in the target compound likely:

- Lowers solubility in polar solvents due to increased hydrophobicity.

- Alters metabolic stability in biological systems (e.g., resistance to oxidative degradation).

- Modifies intermolecular interactions (e.g., hydrogen bonding or van der Waals forces) in crystal structures, as inferred from SHELX refinement methodologies .

Ethyl 4-(5-Amino-1-Methyl-1H-Benzo[d]Imidazol-2-yl)Butanoate (Compound 1 in )

Structural Differences :

- Core Structure: Features a benzoimidazole fused ring system instead of a monosubstituted benzene.

- Ester Group: Ethyl ester with a butanoate chain, increasing lipophilicity compared to the methyl ester in the target compound.

- Substituents: Amino and methyl groups on the benzoimidazole ring.

Comparison :

- Synthesis: Prepared via condensation of ethyl 4-aminobenzoate derivatives with aldehydes (e.g., benzaldehyde) under acidic conditions .

- Bioactivity : The fused benzoimidazole system may enhance DNA intercalation or enzyme inhibition, whereas the target compound’s imidazole substituent could favor hydrogen-bonding interactions.

4-(2-Methyl-1H-Imidazol-1-yl)Aniline (SS-3464, CAS 74852-81-6)

Structural Differences :

- Functional Groups : Aniline (-NH₂) instead of a methyl ester.

- Substituents : Methyl group on the imidazole ring.

Comparison :

- Electronic Effects : The electron-donating methyl group on imidazole may counteract the electron-withdrawing effects of the benzene ring’s substituents.

Biological Activity

Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate is a compound belonging to the class of imidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

- Molecular Formula : C₁₁H₉ClN₂O₂

- Molecular Weight : 236.65 g/mol

- CAS Number : 952182-93-3

- Melting Point : 140–142 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The imidazole ring is particularly significant as it can modulate enzyme activity and receptor signaling pathways, leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with receptors can alter physiological responses, potentially leading to therapeutic effects.

Biological Activities

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have shown that imidazole derivatives exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various microbial strains, demonstrating significant inhibitory effects.

Antifungal Properties

The compound has also been investigated for antifungal activity, showing promise in inhibiting the growth of pathogenic fungi. This property is particularly relevant for developing antifungal agents.

Case Studies

A study conducted on the compound's efficacy against Candida species reported a minimum inhibitory concentration (MIC) that indicates its potential as an antifungal agent. Further research is required to elucidate the specific mechanisms and pathways involved.

Comparative Analysis with Similar Compounds

To understand the uniqueness and effectiveness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-4-(1H-imidazol-1-yl)-benzoic acid | Contains a carboxylic acid group | Moderate antimicrobial activity |

| Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzoate | Ester derivative | Enhanced antimicrobial and antifungal properties |

| 2-Chloro-4-(1H-imidazol-1-yl)-benzamide | Amide derivative | Variable activity based on substitution |

This table illustrates that this compound exhibits enhanced biological activities compared to its analogs, making it a valuable candidate for further research.

Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex therapeutic agents.

- Biological Studies : Its interactions with biological systems provide insights into enzyme regulation and receptor dynamics.

- Industrial Applications : The compound is utilized in producing specialty chemicals due to its unique properties.

Q & A

Basic: What are the common synthetic routes for Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate?

Answer:

The synthesis typically involves multi-step reactions starting with substituted benzimidazole precursors. A general protocol includes:

Condensation : Reacting o-phenylenediamine derivatives with carbon disulfide and potassium hydroxide to form benzimidazole-thiol intermediates .

Functionalization : Substituting the thiol group with hydrazine hydrate to generate hydrazinyl derivatives, followed by condensation with aromatic aldehydes or ketones .

Esterification : Introducing the methyl carboxylate group via nucleophilic acyl substitution or esterification under acidic conditions .

Key challenges include controlling regioselectivity during imidazole substitution and optimizing reaction temperatures to avoid side products.

Basic: How is NMR spectroscopy utilized to characterize this compound?

Answer:

1H and 13C NMR are critical for structural elucidation:

- 1H NMR : The imidazole proton resonates as a singlet near δ 8.0–8.5 ppm. The methyl ester group (COOCH3) appears as a singlet at δ 3.8–4.0 ppm. Aromatic protons from the benzene ring split into distinct patterns depending on substitution (e.g., doublets or doublet-of-doublets for para-substituted chloro groups) .

- 13C NMR : The carbonyl carbon (C=O) of the ester appears at δ 165–170 ppm. Chlorine substitution induces deshielding, shifting adjacent aromatic carbons to δ 125–135 ppm .

Cross-validation with IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹) and mass spectrometry (e.g., molecular ion peaks) ensures accuracy .

Advanced: How can reaction conditions be optimized to enhance the yield of the target compound?

Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while methanol or ethanol minimizes side reactions during esterification .

- Catalysis : Using Lewis acids (e.g., ZnCl2) or palladium catalysts for coupling reactions enhances regioselectivity .

- Temperature Control : Maintaining temperatures below 80°C during imidazole substitution prevents decomposition .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol improves purity .

For example, reports a 72% yield improvement by replacing hydrazine hydrate with sodium cyanate in the hydrazinyl intermediate step .

Advanced: What computational methods are suitable for studying its interactions with biological targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to enzymes (e.g., COX-2) by analyzing hydrogen bonds, hydrophobic interactions, and steric complementarity .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over time, identifying key residues (e.g., Val523 and Arg513 in COX-2) critical for binding .

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate structural features (e.g., chloro substituent electronegativity) with bioactivity .

highlights the importance of the methylsulfonyl group in enhancing COX-2 selectivity via secondary pocket interactions .

Advanced: How can researchers resolve discrepancies in melting points or spectral data across studies?

Answer:

Discrepancies often arise from:

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter melting points. Single-crystal X-ray diffraction (SHELX software) confirms polymorphic identity .

- Impurities : Trace solvents or unreacted intermediates skew data. High-resolution mass spectrometry (HRMS) and elemental analysis (±0.4% tolerance) validate purity .

- Experimental Conditions : Variations in NMR solvent (DMSO-d6 vs. CDCl3) or temperature affect chemical shifts. Standardizing protocols (e.g., 25°C for NMR) improves reproducibility .

For instance, reports melting point variations (±3°C) for benzimidazole derivatives due to solvent residues .

Basic: What structural features contribute to the compound’s biological activity?

Answer:

- Chloro Substituent : Enhances lipophilicity, improving membrane permeability and target engagement .

- Imidazole Ring : Acts as a hydrogen bond donor/acceptor, critical for binding to enzyme active sites (e.g., angiotensin-converting enzyme) .

- Methyl Ester : Serves as a prodrug moiety, enabling hydrolysis to the active carboxylic acid in vivo .

notes that chloro and methyl groups synergistically enhance antimicrobial activity in analogs .

Advanced: How do researchers validate the regioselectivity of imidazole substitution?

Answer:

- NOE (Nuclear Overhauser Effect) NMR : Detects spatial proximity between substituents (e.g., chloro and imidazole protons) .

- X-ray Crystallography : Resolves atomic positions, confirming substitution at the 1H-imidazol-1-yl position .

- Isotopic Labeling : Using 13C-labeled precursors tracks substitution patterns during synthesis .

For example, used 1H-13C HSQC to confirm para-substitution on the benzene ring .

Advanced: What strategies mitigate racemization in chiral analogs of this compound?

Answer:

- Chiral Auxiliaries : Employ (R)- or (S)-BINOL derivatives to enforce stereochemistry during synthesis .

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts in cross-coupling reactions .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers .

achieved 98% enantiomeric excess (ee) using a chiral palladium catalyst in imidazole functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.